4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Antimycobacterial Tuberculosis Structure-Activity Relationship

This is the definitive 5-phenyl-substituted 1,3,4-oxadiazol-2-yl benzamide, essential for completing the SAR dataset of this promising anti-mycobacterial scaffold. Direct evidence shows that even minor 5-aryl modifications cause drastic shifts in MIC ranges and activity spectra against M. tuberculosis and NTM species. Procurement of this specific analog is scientifically mandatory to avoid false assumptions about potency and selectivity derived from the known LMM6 and LMM11 analogs. Researchers equipped for primary MIC, checkerboard, and time-kill assays should acquire this probe to empirically map the 5-phenyl pocket's tolerances and screen for unique synergistic interactions with standard anti-TB drugs.

Molecular Formula C23H26N4O4S
Molecular Weight 454.55
CAS No. 941913-66-2
Cat. No. B2678678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS941913-66-2
Molecular FormulaC23H26N4O4S
Molecular Weight454.55
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C23H26N4O4S/c1-2-27(19-11-7-4-8-12-19)32(29,30)20-15-13-17(14-16-20)21(28)24-23-26-25-22(31-23)18-9-5-3-6-10-18/h3,5-6,9-10,13-16,19H,2,4,7-8,11-12H2,1H3,(H,24,26,28)
InChIKeyPFULLBKSHYPAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Sourcing and Differentiation Baseline


The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 941913-66-2) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-yl benzamide class [1]. Its structure features a cyclohexyl(ethyl)sulfamoyl group appended to a benzamide core, linked to a 5-phenyl-1,3,4-oxadiazole moiety. This compound is commercially available from research chemical suppliers for screening and drug discovery purposes, typically at a purity of approximately 95% [1]. The 5-phenyl substitution on the oxadiazole ring differentiates it from other closely studied analogs in this series, such as those containing furan (LMM11) or 4-fluorophenyl (LMM6) groups [2]. As of the current evidence cutoff, no peer-reviewed studies or patents reporting quantitative biological, physicochemical, or selectivity data for this specific compound have been identified.

Why 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Substituted with Generic In-Class Compounds


Although the 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide scaffold is shared among several compounds, they are not interchangeable. Evidence from the most closely related analogs demonstrates that even minor modifications to the 5-aryl substituent on the oxadiazole ring lead to substantial, quantifiable differences in biological activity [1]. For instance, swapping the 5-position substituent from furan (LMM11) to 4-fluorophenyl (LMM6) resulted in a shift in minimum inhibitory concentration (MIC) range against M. tuberculosis H37Rv from 15.58–70.30 µM to 8.27–33.07 µM, respectively, and uniquely conferred activity against M. smegmatis and M. kansasii to LMM6 [1]. These structure-activity relationship (SAR) findings strictly preclude the assumption that the 5-phenyl analog will have the same potency, selectivity, or efficacy as any other analog. Direct evidence for the 5-phenyl compound is a prerequisite for its selection.

Quantitative Differentiation Evidence for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide


Anti-Mycobacterial Activity of the Core Scaffold: Cross-Analog Comparison

No direct data exists for the 5-phenyl compound. The strongest available evidence is a class-level inference from the core scaffold. In a study of the two closest analogs, the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was 15.58–70.30 µM for the 5-furan analog LMM11, and 8.27–33.07 µM for the 5-(4-fluorophenyl) analog LMM6 [1]. This demonstrates that the scaffold has inherent anti-mycobacterial potential, but the activity is highly dependent on the 5-substituent. The 5-phenyl compound remains untested.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Activity Spectrum Profiling Against Nontuberculous Mycobacteria (NTM)

Direct data for the target compound is absent. A class-level inference can be drawn from the spectrum of activity in analogs. LMM6 showed activity against M. smegmatis (MIC 8.25 µM), M. szulgai (2.05 µM), and M. kansasii (66.03 µM), while LMM11 was only active against M. szulgai (8.77 µM) and M. smegmatis (70.19 µM) [1]. The selectivity and potency against specific NTM species are dramatically altered by the 5-substituent.

Nontuberculous Mycobacteria Selectivity M. szulgai

Cytotoxicity and Selectivity Index in Mammalian Cell Lines

No direct data for the target compound. The class-level evidence from analogs indicates that both LMM6 and LMM11 were more selective for mycobacteria than for HeLa and VERO cells [1]. However, specific CC50 values or selectivity indices are not reported in the abstract. The degree of selectivity is another unknown that is strictly dependent on the 5-substituent.

Cytotoxicity Selectivity Index Safety Profile

Potential for Synergistic Activity with Standard Anti-Tuberculosis Drugs

No direct data for the target compound. A class-level inference can be made: synergism and modulatory activity with anti-TB drugs were observed for both LMM6 and LMM11 [1]. The potential for the 5-phenyl analog to exhibit similar or superior synergistic effects is unquantified and must be validated experimentally.

Drug Synergism Combination Therapy Checkboard Assay

Optimal Application Scenarios for Procuring 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide


Focused Structure-Activity Relationship (SAR) Probe for the 5-Position of the 1,3,4-Oxadiazole Core

The primary value of this compound lies in its utility as a critical SAR probe. Existing data proves that closely related analogs (5-furan LMM11 and 5-(4-fluorophenyl) LMM6) have vastly different anti-mycobacterial potencies and activity spectra [1]. Procurement is scientifically justified to complete the SAR dataset for this series, allowing a medicinal chemistry team to empirically determine the tolerances of the 5-phenyl pocket and guide further optimization. Its use as a negative or positive control against the known LMM6 and LMM11 data is the most rigorous application.

Phenotypic Screening Against Mycobacterial Species with Specific Project Requirements

Procurement is relevant for a project screening for novel anti-mycobacterial agents, provided the project has the capability to generate its own primary data. The existing class-level inference confirms the scaffold's inherent activity against M. tuberculosis and some NTM species [1]. A project aimed at identifying a compound with a specific activity profile (e.g., high M. szulgai potency but low M. smegmatis activity) would need to test the 5-phenyl analog to see if its unique substituent offers a differentiated spectrum compared to the known LMM6 and LMM11 profiles.

In Vitro Combination Therapy Screening in Tuberculosis Research

Given that synergism with standard anti-TB drugs was observed for the core scaffold [1], procuring the 5-phenyl analog is a valid step for a laboratory equipped to perform checkerboard or time-kill assays. The goal would be to screen for a novel synergistic interaction that is unique to this 5-substituent, which could provide a new lead for combination therapy research where other analogs in the series have already shown promise.

Quote Request

Request a Quote for 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.